molecular formula C5H6O2S2 B186598 2-Methylsulfonylthiophene CAS No. 38695-60-2

2-Methylsulfonylthiophene

Cat. No. B186598
CAS RN: 38695-60-2
M. Wt: 162.2 g/mol
InChI Key: BNYLGFINMVZZGA-UHFFFAOYSA-N
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Description

2-Methylsulfonylthiophene is a chemical compound with the CAS Number: 38695-60-2. It has a molecular weight of 163.24 and its IUPAC name is 2-(methylsulfonyl)-1H-1lambda3-thiophene . .


Molecular Structure Analysis

The molecular structure of 2-Methylsulfonylthiophene contains a total of 15 bonds; 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfone, and 1 Thiophene .


Physical And Chemical Properties Analysis

2-Methylsulfonylthiophene has a molecular weight of 163.24 . .

Scientific Research Applications

Thiophene-Based Compounds in Medicinal Chemistry

Thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Thiophene-Based Compounds in Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Thiophene-Based Compounds in Organic Semiconductors

Thiophene-based organic semiconductors are a research subject of significant current interest owing to their potential use in material chemistry . Despite simple and similar molecular structures, the properties of thiophene-based organic semiconductors are rather diverse . They are used in potential applications as organic photovoltaics (OPVs), organic field-effect transistors (OFETs) and organic light emitting diodes (OLEDs) .

Thiophene-Based Compounds in Organic Light-Emitting Diodes (OLEDs) Organic light-emitting diodes (OLEDs) have rapidly grown as one of the leading technologies for full-color display panels and eco-friendly lighting sources due to their outstanding features including superior color quality, wide viewing angle, mercury-free manufacture, fascinating flexibility, etc . Thiophene-based materials are beneficial due to their semiconducting natures, nonlinear optical responses and effective electron transport properties .

Thiophene-Based Compounds in Anti-Inflammatory Drugs

Thiophene-based compounds have been reported to possess anti-inflammatory properties . They work by reducing hormones that cause pain, fever, and inflammation in the body .

Thiophene-Based Compounds in Anti-Cancer Drugs

Thiophene-based compounds have been reported to possess anti-cancer properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-cancer .

Thiophene-Based Compounds in Corrosion Inhibition

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can form a protective layer on the surface of metals, preventing oxidation and corrosion .

Thiophene-Based Compounds in Organic Field-Effect Transistors (OFETs) Thiophene-based molecules play a prominent role in the advancement of organic field-effect transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel .

Thiophene-Based Compounds in Antihypertensive Drugs

Thiophene-based compounds have been reported to possess antihypertensive properties . They work by relaxing and widening blood vessels, which allows blood to flow more easily .

Thiophene-Based Compounds in Antimicrobial Drugs

Thiophene-based compounds have been reported to possess antimicrobial properties . They can inhibit the growth of or kill microorganisms, making them effective in treating infections .

Thiophene-Based Compounds in Anti-Atherosclerotic Drugs

Thiophene-based compounds have been reported to possess anti-atherosclerotic properties . They can prevent or reduce the accumulation of fatty deposits and fibrous tissue in the lining of arterial walls .

Thiophene-Based Compounds in Antipsychotic Drugs

Thiophene-based compounds have been reported to possess antipsychotic properties . They work by altering the effects of chemicals in the brain .

Thiophene-Based Compounds in Antifungal Drugs

Thiophene-based compounds have been reported to possess antifungal properties . They can inhibit the growth of or kill fungi, making them effective in treating fungal infections .

Thiophene-Based Compounds in Antioxidant Drugs

Thiophene-based compounds have been reported to possess antioxidant properties . They work by neutralizing harmful free radicals in the body .

Thiophene-Based Compounds in Estrogen Receptor Modulating Drugs Thiophene-based compounds have been reported to possess estrogen receptor modulating properties . They can bind to and activate or inhibit estrogen receptors, affecting the regulation of gene expression .

Thiophene-Based Compounds in Anti-mitotic Drugs

Thiophene-based compounds have been reported to possess anti-mitotic properties . They can inhibit cell division, making them effective in treating diseases characterized by abnormal cell growth .

Thiophene-Based Compounds in Kinase Inhibiting Drugs

Thiophene-based compounds have been reported to possess kinase inhibiting properties . They can inhibit the activity of kinases, enzymes that play a key role in the regulation of cell functions .

Safety And Hazards

The safety data sheet for 2-Methylsulfonylthiophene advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-methylsulfonylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2S2/c1-9(6,7)5-3-2-4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYLGFINMVZZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351721
Record name 2-methylsulfonylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylsulfonylthiophene

CAS RN

38695-60-2
Record name 2-methylsulfonylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FM Stoyanovich, SG Mairanovskii, YL Gol'dfarb… - Bulletin of the Academy …, 1971 - Springer
Conclusions 1. The polarographic reduction of 17 thiocyanatothiophenes with various functional substituants was studied. The mechanism of the reduction of the thiocyanato-group in …
Number of citations: 3 link.springer.com
S Gronowitz, AB HORNFELDT - … Its Derivatives, Volume 44, Part 3, 2009 - books.google.com
This chapter treats all classes of compounds with a thiophenefsulfur bond. Thus the preparation, physical properties, and reactions of thiophenethiols, alkyl and aryl thiophenesulfides, …
Number of citations: 3 books.google.com
YL Gol'dfarb, MA Kalik, VK Zav'yalova - Chemistry of Heterocyclic …, 1981 - Springer
… We were unable to realize replacement of the iodine atom by a methoxy group by this me~od, and only a dehalogenation product, viz., 2-methylsulfonylthiophene-3-carboxylic acid(Xl), …
Number of citations: 7 link.springer.com
VS Bogdanov, MA Kalik, AV Kessenikh… - Chemistry of Heterocyclic …, 1971 - Springer
… proved to be identical in melting point with 3-ethylsulfonyl-2-methylsulfonylthiophene (IV) and differed from the isomeric bis-sulfone VII. In just the same way, the product of the cleavage …
Number of citations: 3 link.springer.com

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